N-(4-chlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
Description
N-(4-chlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a quinazolinone-based compound featuring a thioacetamide bridge and aromatic substituents. Its core structure includes a 4-oxo-3,4-dihydroquinazoline scaffold substituted with a 4-methylphenyl group at position 3 and a sulfanylacetamide moiety at position 2. The acetamide side chain is further functionalized with a 4-chlorophenyl group.
Properties
CAS No. |
477330-24-8 |
|---|---|
Molecular Formula |
C23H18ClN3O2S |
Molecular Weight |
435.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C23H18ClN3O2S/c1-15-6-12-18(13-7-15)27-22(29)19-4-2-3-5-20(19)26-23(27)30-14-21(28)25-17-10-8-16(24)9-11-17/h2-13H,14H2,1H3,(H,25,28) |
InChI Key |
MUSKGUMBPVFHMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a suitable chlorinated aromatic compound reacts with a nucleophile.
Attachment of the Sulfanylacetamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nucleophiles like amines or thiols
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions
Alcohols: Formed through reduction reactions
Substituted Aromatic Compounds: Formed through substitution reactions
Scientific Research Applications
N-(4-chlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide: has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Material Science: Its structural properties may be useful in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
Sulfamoyl-containing derivatives (e.g., C₂₂H₁₇ClN₄O₄S₂) show improved solubility due to polar sulfonamide groups, which could enhance bioavailability .
Synthetic Yield and Conditions: Derivatives like A3 (57.3% yield) and AJ5d (61% yield) highlight the variability in synthetic efficiency depending on substituents . The target compound’s synthesis likely follows a similar pathway to AJ5a–j, involving condensation of mercaptoacetic acid with quinazolinone precursors in dioxane under ZnCl₂ catalysis .
Biological Activity: Quinazolinones with 4-methylphenyl or 4-fluorophenyl groups (e.g., AJ5a–j) demonstrate broad-spectrum antimicrobial activity against Gram-positive bacteria and fungi . CXCR3 antagonists like VUF10085, though structurally distinct, share a 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine core, underscoring the pharmacological relevance of the quinazolinone scaffold .
Physicochemical and Spectroscopic Comparisons
- Piperazine-carboxamide derivatives (A2–A6) exhibit higher melting points (189–199°C), likely due to hydrogen-bonding networks .
- Spectroscopic Signatures: IR spectra of similar compounds show characteristic peaks for C=O (1660–1670 cm⁻¹) and C≡N (2214 cm⁻¹) groups, consistent with the quinazolinone and acetamide moieties . ¹H-NMR data for sulphonamide-containing analogues reveal distinct aromatic proton signals (δ 7.20–7.92 ppm) and exchangeable NH protons (δ 10.10–11.95 ppm) .
Biological Activity
N-(4-chlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C23H18ClN3O2S
- Molecular Weight : 431.93 g/mol
- CAS Number : 477330-24-8
The compound features a quinazolinone core with a chlorophenyl and methylphenyl substituent, contributing to its biological activity.
Anticancer Properties
Research indicates that quinazoline derivatives exhibit significant anticancer activity. The compound has shown promise in inhibiting the proliferation of cancer cell lines, possibly through the induction of apoptosis and cell cycle arrest.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 5.0 | Induction of apoptosis |
| MCF-7 (Breast) | 6.5 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 7.0 | Inhibition of PI3K/Akt pathway |
Antimicrobial Activity
Preliminary studies have suggested that this compound may possess antimicrobial properties against various pathogens.
Table 2: Antimicrobial Activity Overview
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
| Candida albicans | 20 µg/mL |
The mechanisms by which this compound exerts its effects may involve:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cell signaling pathways, leading to decreased cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress can trigger apoptosis in cancer cells.
- Modulation of Gene Expression : The compound may affect the expression levels of genes associated with cell survival and apoptosis.
Case Studies
- Study on HeLa Cells : A study demonstrated that treatment with the compound resulted in a significant decrease in cell viability after 48 hours, with morphological changes indicative of apoptosis.
- In Vivo Studies : Animal models treated with the compound showed reduced tumor sizes compared to control groups, suggesting effective systemic bioavailability and therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
